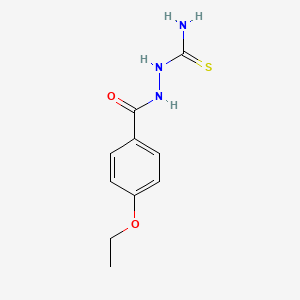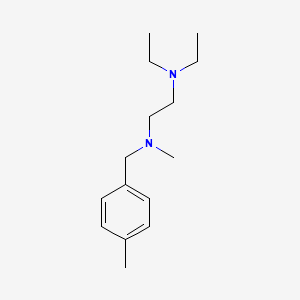
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the family of isoxazolecarboxamides. It has been widely used in scientific research due to its unique chemical structure and potential pharmacological properties. In
作用機序
The mechanism of action of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may act on different ion channels and receptors in the nervous system, including the GABA-A receptor, the glycine receptor, and the NMDA receptor. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission in the brain. It has also been shown to inhibit the activity of voltage-gated sodium channels, leading to a decrease in the generation of action potentials in neurons. Additionally, it has been shown to have analgesic and anti-inflammatory effects, which may be mediated by its effects on different ion channels and receptors in the nervous system.
実験室実験の利点と制限
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. It has also been shown to have potential pharmacological properties, making it a useful tool for studying different biological processes. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on different ion channels and receptors in the nervous system.
将来の方向性
There are several future directions for the study of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and its effects on different ion channels and receptors in the nervous system. Another direction is to explore its potential therapeutic applications, including its potential use as an anticonvulsant, analgesic, or anti-inflammatory agent. Additionally, it may be useful to develop new analogs of this compound with improved pharmacological properties and fewer off-target effects.
合成法
The synthesis of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide is a complex process that involves several steps. The first step is the preparation of 4-iodoaniline by reacting aniline with iodine in the presence of hydrochloric acid. The second step involves the preparation of 5-methylisoxazole-3-carboxylic acid by reacting 3-methyl-1,2-oxazole with chloroacetic acid in the presence of sodium hydroxide. The final step is the coupling of 4-iodoaniline and 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
科学的研究の応用
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to have potential pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been used as a probe to study the function of different ion channels and receptors in the nervous system.
特性
IUPAC Name |
N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDWYOLAOILRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)






![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)



![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)

